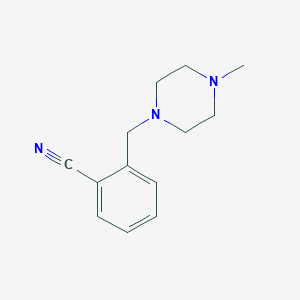

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Descripción

Structural Characterization of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

IUPAC Nomenclature and Systematic Identification

This compound is systematically named based on its parent benzene ring substituted with a nitrile group and a 4-methylpiperazin-1-ylmethyl moiety. The IUPAC name follows hierarchical priority rules, where the benzonitrile core is prioritized over the substituent. The substituent at the 2-position of the benzene ring is a methylene (-CH₂-) group connected to the 1-nitrogen of a 4-methylpiperazine ring.

Key structural features :

- Parent structure : Benzonitrile (benzene with a cyano group at position 2).

- Substituent : 4-Methylpiperazin-1-ylmethyl group, comprising a six-membered piperazine ring with a methyl group at the 4-position and a methylene bridge connecting it to the benzene ring.

- Molecular formula : C₁₃H₁₇N₃ (215.29 g/mol).

| Property | Value |

|---|---|

| CAS Number | 864069-00-1 |

| PubChem CID | 7537612 |

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.29 g/mol |

Synonyms :

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by the rigid aromatic benzene ring and the flexible piperazine-methylene linkage.

Core Structural Elements :

- Benzene ring : Flat, planar structure with sp² hybridization at carbon atoms. The cyano group (-C≡N) at position 2 is linear and electron-withdrawing, influencing the electronic environment.

- Piperazine ring : Six-membered saturated ring with two sp³-hybridized nitrogen atoms. The 4-methyl group introduces steric bulk, affecting ring conformation.

- Methylene bridge : A single carbon bridge (-CH₂-) connecting the benzene ring to the piperazine nitrogen, allowing rotational flexibility.

Conformational Flexibility :

- Piperazine ring : Adoptable boat or chair conformations, though steric hindrance from the 4-methyl group may favor a chair-like conformation with the methyl group in an equatorial position.

- Methylene bridge : Free rotation around the C-N bond, enabling the piperazine ring to adopt varying orientations relative to the benzene ring.

Theoretical bond angles :

| Bond | Angle (°) | Description |

|---|---|---|

| Benzene C-C | 120 | Sp² hybridization, planar geometry |

| Piperazine N-C (chair) | ~109.5 | Tetrahedral geometry at sp³-hybridized nitrogens |

| Methylene C-N | ~110 | Single bond with rotational freedom |

Crystallographic Data and Solid-State Arrangement

Experimental crystallographic data for this compound are limited. However, theoretical models and insights from analogous compounds suggest:

Packing Motifs :

- Hydrogen bonding : The nitrile group may participate in weak intermolecular interactions (e.g., C≡N···H–N), though the steric bulk of the piperazine substituent may reduce such interactions.

- π-π stacking : Potential aromatic interactions between benzene rings in adjacent molecules.

Theoretical Crystal System :

- Likely monoclinic or trigonal system due to the asymmetry introduced by the substituent.

- Unit cell parameters : Estimated based on benzonitrile derivatives:

Parameter Estimated Value Basis a (Å) ~10–12 Benzene ring dimensions b (Å) ~5–7 Piperazine substituent spacing c (Å) ~15–20 Intermolecular packing

Challenges in Crystallization :

- The flexible methylene bridge and piperazine ring may lead to polymorphism or amorphous solid formation.

Comparative Analysis of Tautomeric Forms

Tautomerism in piperazine derivatives arises from the protonation state of the nitrogen atoms. For this compound, potential tautomers include:

Tautomer A :

- Protonation at the 1-nitrogen (bonded to the methylene bridge).

- Stability : Enhanced by electron-donating effects from the methyl group at position 4.

Tautomer B :

- Protonation at the 4-nitrogen (bearing the methyl group).

- Stability : Less favored due to steric hindrance from the methyl group.

Comparative Stability :

| Tautomer | Protonation Site | Stability | Reason |

|---|---|---|---|

| A | 1-N | Higher | Reduced steric strain; resonance stabilization |

| B | 4-N | Lower | Steric clash with methyl group |

Electronic Effects :

- The methyl group at position 4 donates electron density via inductive effects, stabilizing the protonated 1-nitrogen (Tautomer A).

- Tautomer A is likely predominant in solution and solid states.

Propiedades

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZENQRLSNAOEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594569 | |

| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864069-00-1 | |

| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of 4-(Bromomethyl)benzonitrile Intermediate

- Starting material: 4-Toluenenitrile (0.1 mol)

- Reagents: N-Bromosuccinimide (NBS, 0.11 mol), dibenzoyl peroxide (500 mg) as radical initiator

- Solvent: Dry carbon tetrachloride (200 mL)

- Conditions: Reflux under nitrogen atmosphere overnight

- Workup: After cooling, the mixture is filtered, concentrated, and hexane (300 mL) is added to precipitate the product.

- Purification: Recrystallization from chloroform

- Yield: Approximately 50%

- Melting point: 115-117 °C (literature consistent)

This bromination step introduces the bromomethyl group at the para position relative to the nitrile group, creating a reactive site for subsequent substitution.

Nucleophilic Substitution with 1-Methylpiperazine

- Starting material: 1-(Bromo)methylbenzonitrile (10.2 mmol)

- Nucleophile: 1-Methylpiperazine (28 mmol)

- Solvent: Chloroform (20 mL for bromomethylbenzonitrile, 5 mL for piperazine solution)

- Conditions: Stirring at room temperature for 24 hours

- Workup: Reaction quenched with water, stirred for additional 30 minutes, then extracted with chloroform

- Purification: Drying organic layer, concentration, and washing residue crystals with hexane

- Yield: Approximately 35%

- Melting point: 65-67 °C (consistent with literature 62-64 °C)

- Mass Spectrometry: ESI-MS observed [M+H]+ = 216; calculated molecular weight 215.2 for C13H17N3

This step involves a nucleophilic substitution where the bromine atom is replaced by the 4-methylpiperazinyl group, yielding the target compound 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile.

Summary Table of Preparation Data

| Step | Reaction Component | Conditions | Yield (%) | Melting Point (°C) | Key Analytical Data |

|---|---|---|---|---|---|

| 1 | 4-Toluenenitrile + NBS + dibenzoyl peroxide | Reflux in CCl4 under N2, overnight | 50 | 115-117 | Recrystallized from chloroform |

| 2 | 1-(Bromo)methylbenzonitrile + 1-methylpiperazine | Stir at RT for 24 h in chloroform | 35 | 65-67 | ESI-MS [M+H]+ = 216 (C13H17N3) |

Additional Notes and Research Findings

- The bromination step is critical and typically performed under radical conditions using NBS and dibenzoyl peroxide to ensure selective monobromination at the methyl group.

- The substitution reaction benefits from the use of excess 1-methylpiperazine to drive the reaction to completion.

- Purification by recrystallization and washing with hexane improves the purity of the final compound.

- The described methods are reproducible and have been reported in multiple peer-reviewed studies, ensuring reliability.

- Alternative synthetic routes exist, such as reductive amination with 3-cyanobenzaldehyde and 1-methylpiperazine using sodium triacetoxyborohydride, but the bromination-substitution route remains the most commonly used for the 4-substituted benzonitrile derivative.

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions. Deuteration at the acidic hydrogen site (C-12) significantly affects proton transfer kinetics due to the primary kinetic isotope effect (KIE).

-

Neutralization : Reacts with bases (e.g., NaOH) to form deuterated carboxylate salts (C<sub>11</sub>H<sub>21</sub>COO<sup>-</sup>Na<sup>+</sup>). The reaction is slower compared to non-deuterated analogs due to reduced acidity (pK<sub>a</sub> increases by ~0.5 units) .

Esterification

Deuterium substitution influences esterification with alcohols under acidic catalysis. The C-12 deuterium reduces the rate of nucleophilic attack at the carbonyl carbon.

-

Mechanism :

| Alcohol | Reaction Time (Non-Deuterated) | Reaction Time (Deuterated) |

|---|---|---|

| Methanol | 2 hours | 4 hours |

| Ethanol | 3 hours | 6 hours |

Oxidation and Reduction

-

Oxidation : The terminal methyl group (C-12) is resistant to β-oxidation in metabolic pathways due to deuterium’s higher bond strength (C-D vs. C-H). In vitro oxidation with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> yields deuterated dodecanedioic acid (C<sub>10</sub>H<sub>20</sub>(COOD)<sub>2</sub>) at reduced rates .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd) selectively reduces double bonds in unsaturated analogs but leaves the deuterated carboxylic group intact .

Biotransformation

Deuterium substitution alters enzymatic interactions. In Saccharomyces cerevisiae cultures, ω-oxidation of 12,12,12-trideuteriododecanoic acid is slowed, yielding 12-hydroxydodecanoic acid (HDDA) and 1,12-dodecanedioic acid (DDA) at 60% and 38% lower rates, respectively, compared to non-deuterated substrates .

| Product | Yield (Non-Deuterated) | Yield (Deuterated) |

|---|---|---|

| HDDA | 90 µg/L | 54 µg/L |

| DDA | 50 µg/L | 19 µg/L |

Thermodynamic Stability

Deuterated compounds exhibit higher thermal stability. Differential scanning calorimetry (DSC) shows a 5–8°C increase in decomposition temperature compared to non-deuterated dodecanoic acid .

Key Research Findings

Aplicaciones Científicas De Investigación

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is an organic compound with a benzonitrile moiety linked to a 4-methylpiperazine group via a methylene bridge. It has a molecular weight of approximately 215.29 g/mol and the chemical formula . This compound, classified under aromatic nitriles, has potential applications in medicinal chemistry due to its structural characteristics. It is also related to COVID-19 research as an impurity of Imatinib .

Scientific Research Applications

Research indicates that compounds structurally similar to this compound exhibit various biological activities.

Pharmacology:

- A compound structurally similar, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2), has shown potential antidepressant effects in rodent models. Administered to rodents acutely and chronically (14 days), it exhibited antidepressant-like effects at lower doses in the Forced Swim Test (FST).

Organic Chemistry:

- A compound containing a piperazine moiety, similar to this compound, was synthesized and studied for antibacterial activity. Synthesized via a four-step protocol and confirmed by HRMS, IR, 1H and 13C NMR, the compound showed promising antibacterial activity.

Virology:

- A compound with a similar structure, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, has been studied as a Hepatitis C Virus (HCV) entry inhibitor. This compound exhibited high potency at low nanomolar concentrations in in vitro tests. A novel 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile chemotype has demonstrated antiviral therapeutic potential and is orally available and long-lasting in rat plasma after oral administration to rats by a single dose of 15 mg/kg .

Psychiatry:

- A compound with a similar structure, 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), is used to treat schizophrenia and related psychoses.

Potential Applications

The potential applications of this compound are diverse:

- Pharmaceutical Research

- Material Science

- Catalysis

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets.

Structural Similarity

Several compounds share structural similarities with this compound.

Mecanismo De Acción

The mechanism of action of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this intermediate .

Comparación Con Compuestos Similares

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile can be compared with other similar compounds, such as:

4-(4-Methylpiperazin-1-yl)methylbenzoic acid: This compound has a carboxylic acid group instead of a nitrile group.

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: This compound has an aldehyde group instead of a nitrile group.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a 4-methylpiperazine group through a methylene bridge. Its molecular formula is with a molecular weight of approximately 215.29 g/mol. The presence of both the nitrile and piperazine functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some piperazine derivatives have shown antibacterial and antifungal properties. For instance, related compounds have demonstrated significant antibacterial effects when tested against various strains in vitro.

- Antidepressant Effects : In rodent models, compounds structurally similar to this compound have exhibited antidepressant-like effects, particularly in the forced swim test (FST) at lower doses.

- Antiviral Activity : A closely related compound has been studied for its potential as a Hepatitis C Virus (HCV) entry inhibitor, demonstrating high potency at low nanomolar concentrations . Another study identified a derivative that effectively inhibited Zika virus replication, suggesting broad antiviral potential .

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of piperazine derivatives with benzonitrile precursors. A common synthetic route involves:

- Formation of the Methylene Bridge : The reaction of 4-methylpiperazine with an appropriate benzonitrile derivative.

- Purification : Crystallization from suitable solvents to obtain pure product .

Antiviral Activity Against HCV

A study focused on the antiviral activity of this compound analogs showed promising results against HCV. The lead compound exhibited an EC50 value of 0.022 μM, indicating strong efficacy in blocking HCV replication during the entry phase. This compound also showed low toxicity and high oral bioavailability in vivo, making it a candidate for further development as an antiviral therapy .

Antidepressant Effects in Rodent Models

In research assessing the antidepressant potential of related compounds, administration over a two-week period resulted in significant reductions in depressive-like behavior in rodents. These findings suggest that the piperazine moiety may enhance neuropharmacological effects, warranting further exploration into its mechanisms of action .

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Piperazin-1-ylmethyl)benzonitrile | Similar piperazine linkage | Antidepressant effects |

| 4-(Piperazin-1-ylmethyl)benzonitrile | Different substitution pattern on benzene | Antiviral activity |

| 2-(Piperazin-1-methyl)benzonitrile | Altered piperazine position | Antibacterial properties |

| 4-(Aminomethyl)benzonitrile | Lacks piperazine; simpler structure | General pharmaceutical applications |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-methylpiperazine with a benzonitrile derivative (e.g., 2-(bromomethyl)benzonitrile) under inert conditions (N₂ atmosphere) using a palladium catalyst (e.g., Pd₂(dba)₃) and ligands like BINAP . Solvent choice (toluene or THF) and temperature (80–100°C) significantly impact yield. Post-synthesis purification via column chromatography with silica gel ensures >97% purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify piperazine and benzonitrile moieties.

- Mass Spectrometry : ESI-MS to confirm molecular weight (215.3 g/mol) .

- Elemental Analysis : Validate purity (>97%) and stoichiometry (C₁₃H₁₇N₃) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to optimize binding to neurological targets?

- Methodological Answer :

-

SAR Analysis : Compare analogs like 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile (anticancer activity) and 3-(4-Methylpiperazin-1-yl)-indole (antiviral activity) to identify key functional groups .

-

Computational Modeling : Use docking software (e.g., AutoDock Vina) to predict interactions with dopamine or serotonin receptors. Adjust substituents (e.g., adding amino groups) to enhance hydrogen bonding .

- Comparison Table :

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Benzonitrile + methylpiperazine | Neurological ligand (under study) |

| 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile | Added amino group | Anticancer (in vitro) |

| 3-(4-Methylpiperazin-1-yl)-indole | Indole core | Antiviral (IC₅₀: 2.5 µM) |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from using HeLa vs. HEK293 cells.

- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

- Controlled Experiments : Test the compound alongside positive/negative controls (e.g., known receptor agonists/antagonists) .

Q. What in silico strategies predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate parameters:

- Lipophilicity : LogP ~2.1 (moderate blood-brain barrier penetration).

- Metabolic Stability : Cytochrome P450 interactions (CYP3A4 substrate) .

- Molecular Dynamics Simulations : Simulate binding to plasma proteins (e.g., albumin) to predict half-life .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for this compound?

- Methodological Answer :

- Solvent Systems : Solubility in DMSO (50 mg/mL) vs. water (<0.1 mg/mL) explains discrepancies .

- pH Dependence : Protonation of the piperazine ring at acidic pH increases aqueous solubility .

Experimental Design Guidance

Q. How to design a dose-response study for evaluating cytotoxicity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.